N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)
Description
N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (CAS 480450-71-3) is a structurally defined impurity associated with the synthesis or degradation of the anticoagulant drug Edoxaban. This compound has a molecular formula of C₁₇H₂₇N₅O₂S and a molecular weight of 365.5 g/mol . It features a cyclohexyl backbone with stereospecific substitutions, including a dimethylcarbamoyl group and a thiazolo[5,4-c]pyridine ring system. As a process-related impurity, it is closely monitored during pharmaceutical manufacturing to ensure compliance with regulatory standards for drug purity and safety .
Edoxaban itself (CAS 480449-70-5) is an oral direct factor Xa inhibitor used for stroke prevention and venous thromboembolism treatment. Its molecular structure includes additional functional groups, such as a chloropyridinyl moiety and an oxalamide linker, which are absent in the impurity .
Properties
IUPAC Name |
N-[2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMDGXTANLPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Stage Azidation and Cyclization
A widely reported method involves the use of (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxy-N,N-dimethylcyclohexanecarboxamide as the starting material. The synthesis proceeds via a two-stage process:
- Stage 1 : Azidation with diphenyl phosphoryl azide (DPPA) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 45–50°C in toluene for 2–3 hours. This step facilitates the formation of the tert-butyl carbamate intermediate.
- Stage 2 : Cyclization and deprotection using anhydrous potassium carbonate at 100–105°C for 36–40 hours. The prolonged heating ensures complete removal of the Boc protecting group and intramolecular cyclization to yield the target impurity.
Key parameters influencing yield and purity include:
One-Pot Deprotection-Condensation Strategy
An alternative approach described in patent CN112940012B employs methanesulfonic acid for simultaneous deprotection and condensation:
- Deprotection : Treatment of the Boc-protected intermediate with methanesulfonic acid in acetonitrile at 25°C for 2 hours.
- Condensation : Immediate addition of EDC.HCl, HOBt, and DIEA at 0°C, followed by warming to 25°C to facilitate amide bond formation.
This method eliminates intermediate isolation steps, achieving an 85.7% molar yield and 99.04% HPLC purity.
Optimization Strategies for Industrial-Scale Production
Solvent and Temperature Optimization
Comparative studies reveal that replacing tetrahydrofuran with 2-methyltetrahydrofuran improves reaction safety profile while maintaining a 91% yield in carboxylation steps. Temperature control during Grignard reagent addition (0°C) prevents exothermic side reactions.
Reagent Stoichiometry
Optimal molar ratios for critical reactions:
| Reaction Component | Molar Ratio | Impact on Yield |
|---|---|---|
| Compound 5 : Grignard reagent | 1:4–6 | Maximizes carboxylation efficiency |
| EDC.HCl : HOBt | 1:1 | Prevents racemization |
Analytical Characterization and Quality Control
HPLC Purity Profiling
The impurity exhibits distinct retention characteristics under reverse-phase conditions:
Crystallization Techniques
Recrystallization from ethyl acetate/n-heptane (1:3) mixtures produces needle-like crystals with >99% purity, as confirmed by X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
| Parameter | Two-Stage Method | One-Pot Method |
|---|---|---|
| Total Yield | 75.9% | 85.7% |
| Purity (HPLC) | 98.35% | 99.04% |
| Reaction Time | 40–43 hours | 24–26 hours |
| Catalyst Cost | $220/kg | $180/kg |
The one-pot method demonstrates superior efficiency but requires precise control of acid stoichiometry to avoid over-sulfonation.
Challenges in Large-Scale Manufacturing
Impurity Generation
The ammonolysis step generates Impurity 1 (structural isomer) at levels exceeding 0.15% when reaction temperatures exceed 50°C. Mitigation strategies include:
- Strict temperature monitoring (±2°C tolerance)
- Use of high-purity nitrogen sparging to remove reactive byproducts
Catalyst Limitations
Traditional methods relying on palladium catalysts for hydrogenolysis have been phased out due to:
Recent Advances in Process Chemistry
Continuous Flow Synthesis
Pilot-scale studies demonstrate that microreactor systems reduce reaction times by 60% through enhanced mass transfer during the azidation step.
Enzymatic Resolution
Immobilized lipase catalysts (Candida antarctica Lipase B) achieve 98% enantiomeric excess in the final product, addressing stereochemical purity concerns.
Regulatory Considerations
The European Pharmacopoeia specifies a maximum allowable limit of 0.3% for this impurity in edoxaban formulations. Current synthetic methods consistently produce material meeting ICH Q3A guidelines when using the one-pot protocol with in-process HPLC monitoring.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as an impurity in the synthesis of Edoxaban. Its identification and characterization are crucial for the quality control of pharmaceutical products. The presence of impurities can affect the safety and efficacy of drugs. Therefore, methods to analyze and quantify this impurity are essential for regulatory compliance.
Analytical Methods
Recent studies have developed robust analytical techniques for the detection and quantification of this compound:
- Reverse Phase Liquid Chromatography (RPLC) : A method has been established for separating oxidative degradation products of Edoxaban tosylate hydrate, which includes this impurity. The method employs a YMC Triart phenyl column and demonstrates high sensitivity and specificity in detecting degradation products under oxidative stress conditions .
- Stability Indicating Assay Method (SIAM) : This method has been validated to assess the stability of Edoxaban formulations. It includes forced degradation studies under various stress conditions (acidic, alkaline, oxidative) to evaluate the stability profile of Edoxaban and its impurities .
Stability Studies
Stability studies are vital in determining how impurities like N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide behave under different environmental conditions:
- Degradation Profiles : Research indicates that Edoxaban tosylate exhibits significant degradation under oxidative conditions. The formation of this impurity was noted during these studies. The degradation percentages were quantified under various stress tests, revealing that the compound is stable under thermal conditions but degrades significantly in acidic and alkaline environments .
Case Studies
Case studies provide insights into the practical implications of managing this impurity in pharmaceutical formulations:
- Case Study on Impurity Identification : A study focused on identifying new oxidative degradation impurities formed during the storage of Edoxaban showed that N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide was one of the significant impurities detected. This finding emphasized the need for ongoing monitoring during drug formulation processes to ensure product integrity .
Mechanism of Action
The mechanism by which N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The Edoxaban impurity lacks the chloropyridinyl and oxalamide functional groups present in the API, resulting in a smaller molecular weight (365.5 vs. 548.06 g/mol) . Edoxaban Impurity 29 introduces a bromine atom and a sulfonate group, altering solubility and reactivity .
Stereochemical Considerations :
- The impurity shares the (1R,2S,5S) stereochemistry of Edoxaban’s cyclohexyl core, but differences in substituents (e.g., absence of oxalamide) reduce its pharmacological activity .
Pharmacological and Chemical Properties
- Edoxaban (API) : Exhibits potent factor Xa inhibition (Ki = 0.561 nM) with high oral bioavailability. Clinically, it reduces stroke risk by 21% compared to warfarin .
- Edoxaban Impurity: No direct pharmacological activity is reported, as structural truncations likely disrupt factor Xa binding. Its primary relevance is analytical, requiring quantification via HPLC or LC-MS during quality control .
- N-Desmethyl Edoxaban: A minor metabolite with reduced anticoagulant activity due to the loss of a methyl group .
- Synthetic Intermediates : Tert-butyl carbamate derivatives (e.g., CAS 2024614-15-9) are transient intermediates in Edoxaban synthesis, removed during deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
